Home > Products > Screening Compounds P17134 > 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol - 383377-52-4

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Catalog Number: EVT-2577522
CAS Number: 383377-52-4
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is a heterocyclic compound classified within the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its molecular formula is C8H9NO2C_8H_9NO_2, with a molecular weight of 151.16 g/mol. This compound is notable for its diverse applications in chemistry, biology, and medicine, particularly as a building block for complex organic molecules and as a potential therapeutic agent.

Source and Classification

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can be sourced from various synthetic pathways, which are detailed in the synthesis analysis section below. It falls under the broader classification of isoxazoles, which are recognized for their significant role in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can be accomplished through several methods:

  1. Cyclization of Hydroximinoyl Chlorides: This method involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes, leading to the formation of the isoxazole ring structure.
  2. Metal-Free Synthetic Routes: A more environmentally friendly approach includes the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes. Catalysts such as copper (I) or ruthenium (II) can be employed to facilitate this reaction, yielding isoxazole derivatives with high efficiency.
  3. Industrial Production: Large-scale synthesis often utilizes optimized reaction conditions, including continuous flow reactors to enhance yield and purity. Automation in these processes allows for greater efficiency and scalability in production.
Molecular Structure Analysis

The molecular structure of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol consists of a fused bicyclic system formed by an isoxazole ring attached to a benzene derivative. The key structural features include:

  • Isoxazole Ring: A five-membered ring containing one nitrogen and one oxygen atom.
  • Methyl Group: The presence of a methyl group at the 3-position enhances its chemical properties and biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxides, which may have different biological activities.
  2. Reduction: Reduction reactions can convert the isoxazole ring into other functional groups, altering its reactivity and potential applications.
  3. Substitution Reactions: Electrophilic and nucleophilic substitution reactions allow for the introduction of different substituents onto the isoxazole ring, expanding its utility in synthetic chemistry.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions such as temperature and solvent choice play crucial roles in determining the outcomes of these reactions .

Mechanism of Action

The mechanism of action for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol primarily involves its role as a GABA uptake inhibitor. It interacts with GABA transporters in neurons, inhibiting the reuptake of gamma-aminobutyric acid (GABA). This action increases GABA availability in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. Such mechanisms are critical in developing therapies for conditions like epilepsy and anxiety disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Key data points include:

  • Melting Point: Specific melting points can vary based on purity but generally fall within known ranges for similar compounds.

These properties influence its handling and application in laboratory settings .

Applications

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol has several scientific applications:

  1. Chemistry: Serves as a versatile building block for synthesizing complex organic molecules.
  2. Biology: Utilized in developing bioactive molecules; acts as a probe in biochemical studies to understand various biological processes.
  3. Medicine: Shows potential therapeutic applications as an anticonvulsant and GABA uptake inhibitor, making it relevant in treating neurological disorders.
  4. Industry: Employed in producing advanced materials and pharmaceuticals due to its unique chemical properties .
Introduction to the Isoxazole Scaffold in Medicinal Chemistry

Historical Significance of Isoxazole Derivatives in Drug Discovery

Isoxazole, a five-membered heterocyclic ring featuring adjacent oxygen and nitrogen atoms, has established itself as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. The structural architecture of isoxazole enables diverse non-covalent interactions—including hydrogen bonding (via the nitrogen and oxygen atoms), π-π stacking (through its aromatic system), and hydrophilic contacts—facilitating targeted binding to biological macromolecules [4] [7]. Historically, isoxazole derivatives have served as foundational structures for numerous therapeutic agents across multiple disease domains. For instance, sulfamethoxazole (an antibiotic targeting dihydropteroate synthetase) and leflunomide (an immunosuppressant inhibiting dihydroorotate dehydrogenase) exemplify early successes that validated the scaffold’s utility [1] [7]. The synthetic evolution of isoxazoles progressed significantly with 1,3-dipolar cycloadditions between alkynes and nitrile oxides, though traditional metal-catalyzed methods faced challenges like toxicity and purification complexity [4]. Contemporary strategies emphasize metal-free routes to enhance sustainability and compatibility with bioactive molecule synthesis [4].

Table 1: Clinically Approved Isoxazole-Based Drugs

CompoundTherapeutic CategoryPrimary Target/MechanismClinical Application
SulfamethoxazoleAntibacterialDihydropteroate synthetase inhibitorUrinary tract infections
LeflunomideImmunosuppressantDihydroorotate dehydrogenase inhibitorRheumatoid arthritis
ParecoxibAnti-inflammatoryCyclooxygenase-2 (COX-2) inhibitorPostoperative pain
Risperidone*AntipsychoticDopamine D₂ receptor antagonistSchizophrenia, bipolar disorder

*Contains isoxazole as part of a larger molecular architecture [1] [7].

Role of Partially Saturated Benzisoxazole Systems in Targeting Molecular Chaperones

Partially saturated benzisoxazole systems, such as 4,5,6,7-tetrahydrobenzo[d]isoxazole, represent a structurally distinct subclass with optimized physicochemical and pharmacological properties compared to planar aromatic congeners. The saturation reduces metabolic susceptibility while enhancing conformational flexibility, enabling precise engagement with complex binding pockets [9]. These derivatives have garnered attention for their ability to modulate heat shock protein 90 (HSP90), a molecular chaperone critical for the stability and function of oncoproteins (e.g., HER2, EGFR, AKT). HSP90 exists as a homodimer, with each monomer comprising an N-terminal domain (NTD; ATP-binding site), a middle domain (client protein interface), and a C-terminal dimerization domain [9]. Inhibitors based on the tetrahydrobenzisoxazole scaffold disrupt the HSP90 chaperone cycle by competitively binding to the NTD, thereby inducing degradation of client proteins and anti-proliferative effects in cancer cells [9]. Notably, structural variations at the C4 position of tetrahydrobenzisoxazole—such as amide substitutions—fine-tune interactions with residues like Thr109 in the NTD "lid" region, influencing both binding affinity and conformational effects on chaperone function [9]. This targeted inhibition is mechanistically distinct from classical benzoisoxazole inhibitors like luminespib, underscoring the role of saturation in optimizing ligand-chaperone interactions [9].

Table 2: Isoxazole-Based HSP90 Inhibitors in Anticancer Research

Compound ClassRepresentative StructureKey Structural FeaturesBiological Activity
Benzo[d]isoxazolesLuminespibFully aromatic, resorcinol motifPan-HSP90 inhibition, broad client degradation
4,5,6,7-Tetrahydrobenzo[d]isoxazolesN-(4,5,6,7-Tetrahydrobenzisoxazol-4-yl)amidesPartially saturated ring, C4-amide linkerSelective HSP90α inhibition, HER2/EGFR suppression
3,4,5-Trisubstituted isoxazolesNVP-AUY9223,4,5-Triaryl substitutionApoptosis induction in solid tumors [7] [9].

Rationale for Studying 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol as a Biologically Active Scaffold

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol embodies strategic structural innovations that potentiate its biological relevance. The ortho-fused cyclohexenyl ring introduces partial saturation, which enhances aqueous solubility and reduces planar toxicity risks compared to fully aromatic analogs [9]. The C4-hydroxy group enables critical hydrogen-bonding interactions with biological targets—mirroring the pharmacophoric role of resorcinol in HSP90 inhibitors like luminespib—while the C3-methyl group modulates electron density and steric accessibility of the isoxazole nitrogen [9]. Synthetic accessibility further supports its investigation: key routes involve 1,3-dipolar cycloadditions of α,β-unsaturated carbonyls with nitrile oxides or ring-functionalization of preformed dihydrobenzoisoxazolones [4] [9]. Preliminary in silico analyses predict favorable target engagement, with molecular docking suggesting stable binding modes in the HSP90 NTD pocket via hydrogen bonding between the C4-hydroxy and Asp93, and hydrophobic contacts from the C3-methyl group [9]. Additionally, the scaffold’s amenability to C4 derivatization (e.g., etherification, acylation) permits pharmacokinetic optimization without compromising core interactions [9]. These attributes position 3-methyl-6,7-dihydrobenzo[d]isoxazol-4-ol as a versatile template for developing inhibitors of chaperone networks or other oncology-relevant targets, warranting systematic exploration of its pharmacological potential.

Table 3: Key Synthetic Routes to 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol Derivatives

MethodStarting MaterialsConditionsKey Advantages
1,3-Dipolar Cycloadditionα,β-Unsaturated ketones + ChloroximeNaOCl, 0°C, organic solventRegioselectivity, metal-free
Reductive Functionalization6,7-Dihydrobenzo[d]isoxazol-4(5H)-oneNaBH₄ reduction → Ritter reaction with R-COOHEnables C4-amide diversification
Microwave-Assisted CyclizationHydroxylamine + 1,3-DicarbonylsMW irradiation, 120°C, solvent-freeRapid, high-yielding, eco-friendly [4] [9].

Properties

CAS Number

383377-52-4

Product Name

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

IUPAC Name

3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol

Molecular Formula

C8H9NO2

Molecular Weight

151.165

InChI

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3

InChI Key

DEZSTANIAZFVJI-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=CCC2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.